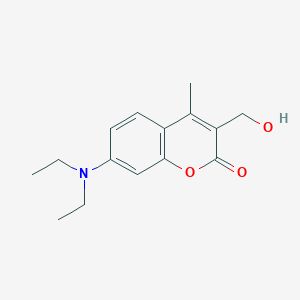

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Description

BenchChem offers high-quality 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPAGXKXJDKNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353647 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-51-1 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Introduction: A Versatile Fluorophore and Synthetic Intermediate

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a prominent member of the coumarin family, a class of compounds renowned for their significant biological activities and unique photophysical properties.[1][2] The specific combination of the electron-donating diethylamino group at the 7-position and the reactive hydroxymethyl group at the 3-position imparts this molecule with valuable characteristics. It serves not only as a fluorescent probe for cellular imaging and the development of biosensors but also as a versatile building block in medicinal chemistry and materials science.[1][3] Its applications range from antimicrobial agents to components in photodynamic therapy, making a robust and well-understood synthetic pathway essential for researchers in these fields.[1]

This guide provides a detailed exploration of the core synthesis pathway for 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, grounded in established chemical principles. We will dissect the strategic choices behind the reaction sequence, offer detailed experimental protocols, and explain the underlying mechanisms that ensure a successful synthesis.

Retrosynthetic Strategy and Pathway Overview

The synthesis of the target molecule is most logically approached via a two-step sequence starting from the widely available and commercially accessible precursor, 7-(diethylamino)-4-methylcoumarin.[4][5]

The retrosynthetic analysis is as follows:

-

Disconnecting the Hydroxymethyl Group: The primary alcohol of the target molecule can be formed by the reduction of a corresponding aldehyde. This points to 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde as the key intermediate.

-

Disconnecting the Formyl Group: The formyl group (aldehyde) at the C-3 position can be introduced onto the coumarin scaffold via an electrophilic formylation reaction.

This logic dictates a forward synthesis involving two primary transformations:

-

Step 1: Formylation. Introduction of a formyl (-CHO) group at the C-3 position of the 7-(diethylamino)-4-methylcoumarin ring system. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.[6][7]

-

Step 2: Reduction. Selective reduction of the newly introduced aldehyde to a primary alcohol (-CH₂OH) to yield the final product.

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthesis pathway.

Part 1: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[6][7] The coumarin ring system, when activated by the potent electron-donating 7-(diethylamino) group, is an excellent substrate for this reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanistic Insight

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][8]

-

Electrophilic Attack: The electron density of the coumarin ring is highest at the C-3 position, directed by the activating diethylamino group. This position acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

-

Hydrolysis: The resulting iminium ion intermediate is stable until a subsequent aqueous workup, during which it is readily hydrolyzed to yield the aryl aldehyde.[8]

This selectivity for the C-3 position is crucial and makes the Vilsmeier-Haack reaction the ideal choice over other formylation methods that might target different positions on the coumarin scaffold.

Experimental Protocol: Synthesis of 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde

Materials:

-

7-(diethylamino)-4-methylcoumarin (1.0 eq.)

-

Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq.)

-

N,N-Dimethylformamide (DMF) (as solvent)

-

Dichloromethane (DCM) (for extraction)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.

-

Substrate Addition: Dissolve 7-(diethylamino)-4-methylcoumarin in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

-

Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure aldehyde intermediate.

Part 2: Selective Aldehyde Reduction

The second and final step is the reduction of the C-3 carbaldehyde to the corresponding hydroxymethyl group. The key challenge is to achieve this reduction without affecting the ester (lactone) functionality within the coumarin ring.

Causality in Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, perfectly suited for reducing aldehydes and ketones in the presence of less reactive functional groups like esters, amides, and nitriles. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are non-selective and would undesirably open the lactone ring. The reduction is typically performed in a protic solvent like methanol or ethanol, which facilitates the reaction.[9]

Experimental Protocol: Synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Materials:

-

7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde (1.0 eq.)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq.)

-

Methanol (MeOH) (as solvent)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve or suspend the aldehyde intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure.

-

Extraction: Extract the remaining aqueous solution three times with dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and evaporate the solvent to yield the crude product. The final compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one.

Summary of Key Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 7-(diethylamino)-4-methylcoumarin | C₁₄H₁₇NO₂ | 231.29 | Starting Material |

| 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde | C₁₄H₁₅NO₃ | 245.28 | Intermediate |

| 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one | C₁₄H₁₇NO₃ | 247.29 | Final Product |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final purification.

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is reliably achieved through a robust two-step sequence involving a Vilsmeier-Haack formylation followed by a selective borohydride reduction. This pathway is efficient, high-yielding, and relies on well-understood reaction mechanisms and standard laboratory techniques. The strategic selection of reagents—specifically the use of the Vilsmeier reagent for regioselective formylation and sodium borohydride for chemoselective reduction—is paramount to the success of the synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently produce this valuable fluorophore for applications in drug discovery, chemical biology, and materials science.

References

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

ResearchGate. Using 7-(diethylamino)-4-methyl coumarin (A, compound 48) and... Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Spectral-Luminescent Properties of 7-Diethylamino-4-(2-arylethenyl)coumarins. Available from: [Link]

-

ResearchGate. Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. Available from: [Link]

-

ResearchGate. Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

chemeurope.com. Vilsmeier-Haack reaction. Available from: [Link]

-

ResearchGate. Vilsmeier-Haack formylation of coumarin derivatives. A solvent dependent kinetic study. Available from: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

Journal of Advanced Scientific Research. POSSIBLE REACTIONS ON COUMARIN MOLECULE. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]

-

Organic Chemistry Portal. Coumarin synthesis. Available from: [Link]

-

SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available from: [Link]

-

Preprints.org. Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Available from: [Link]

-

RSC Publishing. Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Available from: [Link]

Sources

- 1. Buy 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | 54711-38-5 [smolecule.com]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]

- 5. 7-(Diethylamino)-4-methyl-2H-chromen-2-one (Standard)_TargetMol [targetmol.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack reaction [chemeurope.com]

- 9. rsc.org [rsc.org]

physicochemical properties of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

A Technical Guide to the Physicochemical Properties of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the fluorescent coumarin derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one. Coumarins are a significant class of compounds in medicinal chemistry and materials science, renowned for their distinctive photophysical characteristics. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical identity, structural features, and key physical properties. Furthermore, it outlines authoritative experimental protocols for the systematic characterization of such molecules, ensuring scientific integrity and reproducibility. The guide synthesizes technical data with practical insights, explaining the causal relationships behind experimental methodologies and their outcomes, thereby serving as a vital resource for the application and further investigation of this versatile fluorophore.

Introduction

The Coumarin Scaffold: A Privileged Structure

The coumarin (2H-chromen-2-one) nucleus is a fundamental bicyclic heterocyclic scaffold found in numerous natural products and synthetic compounds. Its unique electronic and structural properties make it a "privileged structure" in medicinal chemistry and a robust platform for the development of functional materials. Derivatives of coumarin exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. Their most prominent feature, however, is often their strong fluorescence, which has led to their widespread use as fluorescent probes, sensors, and laser dyes.[1]

Profile of the Subject Molecule

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a synthetic derivative designed to leverage the advantageous properties of the coumarin core. Its structure is characterized by three key functional groups:

-

A 7-(diethylamino) group: This potent electron-donating group is crucial for establishing a strong intramolecular charge transfer (ICT) character, which is the primary mechanism behind the intense fluorescence and environmental sensitivity of this class of dyes.[2]

-

A 4-methyl group: This substitution can influence the electronic properties and steric profile of the molecule.

-

A 3-(hydroxymethyl) group: The introduction of a hydroxymethyl moiety at the 3-position provides a reactive handle for further chemical modification, such as conjugation to biomolecules, while also potentially modulating the compound's solubility and photophysical properties.

This unique combination of functional groups positions the molecule as a valuable tool for applications ranging from bio-labeling to the development of advanced sensor technologies.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent physicochemical analysis. The key identifiers for 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one | [3] |

| CAS Number | 127321-51-1 | [3][4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [3][4] |

| Molecular Weight | 261.32 g/mol | [3][4] |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C | [3] |

| InChIKey | XGPAGXKXJDKNMG-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The functional utility of a chemical compound is dictated by its physical properties. While specific experimental data for this exact molecule is limited in publicly accessible literature, its properties can be reliably inferred from its structure and comparison with closely related analogs like 7-(diethylamino)-4-methylcoumarin.

| Property | Description / Expected Behavior | Rationale & Comparative Insights |

| Physical State | Expected to be a crystalline solid at room temperature. | The parent compound, 7-(diethylamino)-4-methylcoumarin, is a light tan or pale cream crystalline powder.[1][5] The addition of a hydroxymethyl group is unlikely to alter the solid state. |

| Melting Point | Higher than 72-75 °C. | The melting point of 7-(diethylamino)-4-methylcoumarin is 72-75 °C. The introduction of the polar hydroxymethyl group allows for potential hydrogen bonding, which typically increases intermolecular forces and raises the melting point. For context, a related compound, 7-diethylamino-4-hydroxymethyl-coumarin, has a melting point of 149 °C.[6] |

| Solubility | Generally soluble in organic solvents (e.g., Chloroform, Methanol, DMF, DMSO) and slightly soluble in water. | The diethylamino group and the aromatic core confer hydrophobicity, promoting solubility in organic solvents.[1] The hydroxymethyl group will slightly enhance aqueous solubility compared to analogs lacking this group, but the molecule is expected to remain predominantly hydrophobic. |

| Lipophilicity (XLogP3) | 2.4 | This computed value suggests moderate lipophilicity, a critical parameter for predicting membrane permeability and potential bioavailability.[3] |

| Spectroscopic Properties | Exhibits strong absorption in the near-UV/blue region and emits bright fluorescence in the blue-green region of the visible spectrum. | The 7-(diethylamino)coumarin chromophore is well-characterized. Its photophysical properties are sensitive to solvent polarity, a phenomenon known as solvatochromism.[2][7] The exact absorption and emission maxima will depend on the solvent environment. |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted coumarins is well-established in organic chemistry. A common and effective method for constructing the coumarin core is the Pechmann condensation .[8][9] For the target molecule, a plausible synthetic route would involve the acid-catalyzed reaction of 4-(diethylamino)phenol with a β-ketoester appropriately substituted at the alpha position with a protected hydroxymethyl group, such as ethyl 2-(acetoxymethyl)acetoacetate . Subsequent deprotection would yield the final product.

Alternative strategies, such as the Knoevenagel condensation, followed by functional group manipulation at the 3- and 4-positions, provide versatile routes to such derivatives.[10]

Chemical Reactivity

The reactivity of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is governed by its functional groups:

-

Hydroxymethyl Group: As a primary alcohol, this group is the most versatile site for derivatization. It can undergo esterification with carboxylic acids or acylation with acid chlorides/anhydrides. It can also be converted to an ether or oxidized to an aldehyde, providing a gateway to a vast array of other derivatives.

-

Aromatic Ring: The benzene ring, activated by the powerful electron-donating diethylamino group, is susceptible to electrophilic aromatic substitution.

-

Lactone Ring: The ester linkage within the lactone ring can be hydrolyzed under strong basic conditions.

Experimental Protocols for Characterization

To ensure the trustworthiness and validity of research findings, a systematic approach to physicochemical characterization is essential. The following protocols describe standard, self-validating methodologies for analyzing the core properties of a novel coumarin derivative.

Workflow for Physicochemical Characterization

The logical flow from synthesis to comprehensive characterization is a critical process in chemical research. This workflow ensures that each step builds upon verified information from the last.

Caption: Workflow for the characterization of a novel coumarin derivative.

Protocol: Spectroscopic Analysis (UV-Vis and Fluorescence)

Causality: Spectroscopic analysis is paramount for fluorescent molecules. UV-Vis absorption defines the wavelengths of light the molecule absorbs to become excited, while fluorescence spectroscopy reveals the emission profile. The difference between the absorption and emission maxima (the Stokes shift) is a critical parameter for applications in imaging, as a large shift allows for clear separation of the excitation and emission signals.[11]

Methodology:

-

Stock Solution Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1-5 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent(s) to achieve concentrations with an absorbance maximum below 0.1 AU (Absorbance Units). This is crucial to avoid inner filter effects in fluorescence measurements.[12]

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Scan a wavelength range appropriate for coumarins (e.g., 250-500 nm).

-

Record the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its λ_max determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a longer wavelength range (e.g., from λ_max + 10 nm to 700 nm).

-

Record the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes Shift: Stokes Shift (nm) = λ_em - λ_max.

-

(Optional) Determine the Fluorescence Quantum Yield (Φ_F) using the relative method by comparing the integrated fluorescence intensity of the sample to a known standard (e.g., quinine sulfate in 0.5 M H₂SO₄).[12]

-

Applications and Relevance

The unique underpin its utility in various scientific fields:

-

Fluorescent Labeling and Probes: The high fluorescence quantum yield inherent to the 7-aminocoumarin scaffold makes it an excellent fluorophore.[13] The hydroxymethyl group at the 3-position serves as a convenient attachment point for covalently linking the dye to biomolecules like proteins, nucleic acids, or antibodies, enabling their visualization and tracking in biological systems.[2]

-

Cellular Imaging: Its moderate lipophilicity suggests potential for cell permeability, making it a candidate for live-cell imaging applications. The environment-sensitive fluorescence could be exploited to probe changes in local polarity or viscosity within cellular compartments.[2][14]

-

Drug Discovery Scaffold: The coumarin nucleus is a well-regarded scaffold in medicinal chemistry. The specific substitution pattern of this molecule could be explored for potential antimicrobial, antioxidant, or other therapeutic activities.

Conclusion

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a rationally designed fluorescent molecule that combines the robust photophysical properties of the 7-aminocoumarin core with a versatile functional handle for chemical modification. Its key attributes—strong absorption and emission in the visible spectrum, environmental sensitivity, and moderate lipophilicity—make it a highly valuable tool for researchers in chemistry, biology, and materials science. The experimental protocols and characterization workflow detailed in this guide provide a framework for the rigorous and reliable investigation of this and other similar functional dyes, paving the way for their successful application in advanced research and development.

References

-

Ghosh, S., et al. (2014). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. PubMed. Retrieved from [Link]

-

Eustáquio, R., et al. (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. ResearchGate. Retrieved from [Link]

-

Maity, B., et al. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Publishing. Retrieved from [Link]

-

Zhang, X., et al. (2019). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. ResearchGate. Retrieved from [Link]

-

Gomes, A.J., et al. (2022). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-7-(diethylamino)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Patience, G.S., et al. (2022). Experimental methods in chemical engineering: fluorescence emission spectroscopy. OSTI.GOV. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

Lafta, S.J., et al. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Wells, S. (2003). Principles of Fluorescence. University of Arizona. Retrieved from [Link]

-

Jameson, D. (2021). Lecture 1 David Jameson Introduction to fluorescence fundamentals and methods. YouTube. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Retrieved from [Link]

Sources

- 1. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | C15H19NO3 | CID 747166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molcore.com [molcore.com]

- 5. B21938.22 [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. home.uni-leipzig.de [home.uni-leipzig.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one CAS number 127321-51-1

An In-Depth Technical Guide to 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Abstract: This technical guide provides a comprehensive overview of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one (CAS No. 127321-51-1), a highly fluorescent derivative of the coumarin family. We delve into its fundamental physicochemical properties, the photophysical principles governing its fluorescence, and its synthetic pathways. The guide emphasizes the compound's strategic importance as a versatile building block in the development of advanced fluorescent probes, biosensors, and bioconjugates. Detailed experimental protocols for synthesis, characterization, and application are provided to empower researchers, scientists, and drug development professionals in leveraging this molecule's unique attributes for their scientific endeavors.

Core Introduction to a Versatile Fluorophore

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the 7-aminocoumarin class, which is renowned for its exceptional photophysical properties.[1] The strategic placement of its functional groups—a potent electron-donating diethylamino group, a reactive hydroxymethyl handle, and a methyl group—on the benzopyran-2-one core creates a molecule with bright fluorescence, environmental sensitivity, and a key functional site for covalent modification.[2][3]

Chemical Identity and Physicochemical Properties

The fundamental properties of this coumarin derivative are summarized below.

| Property | Value | Source |

| CAS Number | 127321-51-1 | [4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [4][5] |

| Molecular Weight | 261.32 g/mol | [4][5] |

| IUPAC Name | 7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one | [4] |

| Synonyms | 7-Diethylamino-3-hydroxymethyl-4-methylcoumarin, 3-hydroxymethyl-4-methyl-7-diethylaminocoumarin | [4] |

| Appearance | White to pale cream crystalline powder or crystals | [6] |

The 7-Aminocoumarin Scaffold: A Foundation for Bright Fluorescence

The coumarin core is a privileged scaffold in the design of fluorophores.[7] Substitution at the C7 position with an electron-donating amino group, such as the diethylamino moiety in this compound, is a critical design feature. This substitution dramatically enhances the fluorescence quantum yield and shifts the emission to longer wavelengths compared to the parent coumarin or 7-hydroxycoumarin structures.[7] This enhancement is central to its utility in applications requiring high sensitivity.

Strategic Importance of Substituents

-

7-(diethylamino) Group: This powerful electron-donating group is the primary driver of the molecule's strong fluorescence, operating through an Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation.[1][2]

-

3-(hydroxymethyl) Group: This primary alcohol is the key to the molecule's versatility. It serves as a reactive handle for derivatization, allowing the coumarin to be covalently attached to a vast array of substrates, including proteins, nucleic acids, and other small molecules, a process known as bioconjugation.[3][8]

-

4-methyl Group: The methyl group at the C4 position influences the electronic distribution and can contribute to the photostability of the molecule.

Photophysical Principles and Mechanism of Action

Understanding the origin of fluorescence in this molecule is crucial for its effective application. The primary mechanism is Intramolecular Charge Transfer (ICT), a phenomenon common to many donor-acceptor fluorophores.[2]

The Intramolecular Charge Transfer (ICT) Mechanism

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In this excited state, a significant redistribution of electron density occurs. The electron-rich diethylamino group (the donor) pushes electron density towards the electron-deficient lactone carbonyl of the coumarin core (the acceptor). This creates a highly polar ICT excited state, which is responsible for the molecule's fluorescence characteristics. The return to the ground state results in the emission of a photon (fluorescence).

Caption: General synthetic workflow.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to diethylamino protons (quartet and triplet), aromatic protons, methyl protons, hydroxymethyl protons (singlet or doublet), and the hydroxyl proton. |

| ¹³C NMR | Resonances for aromatic carbons, the lactone carbonyl carbon (~162 ppm), and aliphatic carbons of the ethyl, methyl, and hydroxymethyl groups. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (~3400), C-H stretches (~2970), the lactone C=O stretch (~1700-1720), and C=C aromatic stretches (~1600). |

| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 262.14. |

Key Applications in Research and Development

The unique combination of bright fluorescence and a reactive handle makes this coumarin derivative a valuable tool in multiple scientific domains.

Fluorescent Labeling and Bioconjugation

The primary application is its use as a fluorescent label. The hydroxymethyl group can be readily activated or modified to react with functional groups on biomolecules, such as amines, thiols, or carboxylic acids. [9][10]For example, it can be converted to a carboxylic acid for standard carbodiimide (EDC) coupling to primary amines on a protein, or it can be transformed into a more reactive group like a tosylate for reaction with nucleophiles. The resulting fluorescently-tagged biomolecule can be tracked and quantified in a variety of assays. [3]

Cellular Imaging

Once conjugated to a molecule that targets a specific cellular structure or protein, this coumarin dye can be used for high-resolution fluorescence microscopy. [11]Its brightness allows for clear visualization of cellular processes, such as protein trafficking and localization, in living cells. [3]

Development of Environmentally Sensitive Biosensors

The solvatochromic properties of the dye are particularly useful for creating biosensors. [2][12]A probe can be designed where a binding event (e.g., an enzyme binding its substrate) alters the polarity of the environment around the coumarin. This change in polarity would result in a detectable shift in the fluorescence emission wavelength or intensity, providing a direct readout of the binding event. [1]

Experimental Protocols

The following protocols are provided as self-validating, foundational templates that can be adapted by researchers for specific applications.

Protocol: General Procedure for Bioconjugation to a Protein via Esterification

This protocol describes the conjugation of the coumarin to a protein's carboxylic acid residues, a common strategy for labeling.

1. Activation of the Hydroxymethyl Group: a. Dissolve 10 mg of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one in 1 mL of anhydrous dichloromethane (DCM). b. Add 1.5 equivalents of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). c. Add 1.2 equivalents of a linker containing a terminal protected amine and a carboxylic acid (e.g., Boc-glycine). d. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. e. Purify the resulting ester-linked intermediate by column chromatography. f. Deprotect the terminal amine (e.g., using trifluoroacetic acid for a Boc group) to yield the amine-reactive coumarin derivative.

2. Conjugation to Protein: a. Dissolve the target protein in a suitable buffer (e.g., 100 mM MES buffer, pH 6.0). b. Activate the carboxylic acid groups on the protein by adding EDC and N-hydroxysuccinimide (NHS). c. Add the amine-reactive coumarin derivative (from step 1f) in a 10-fold molar excess to the protein solution. d. Incubate the reaction for 2 hours at room temperature, protected from light. e. Quench the reaction by adding a small molecule amine, such as hydroxylamine.

3. Purification of the Conjugate: a. Remove excess, unconjugated dye using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4). b. Characterize the final conjugate using UV-Vis spectroscopy to determine the degree of labeling.

Caption: General workflow for bioconjugation.

Protocol: General Procedure for Fluorescence Spectroscopy

1. Preparation of Stock Solution: a. Prepare a 1 mM stock solution of the coumarin derivative in a spectroscopic grade solvent, such as DMSO or ethanol.

2. Preparation of Working Solutions: a. Dilute the stock solution in the solvent of interest (e.g., phosphate buffer, ethanol, cyclohexane) to a final concentration in the low micromolar range (typically 1-10 µM). The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

3. Measurement of Absorption Spectrum: a. Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from ~250 nm to 500 nm to determine the wavelength of maximum absorption (λ_max_abs).

4. Measurement of Emission Spectrum: a. Using a fluorometer, set the excitation wavelength to the determined λ_max_abs. b. Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~600 nm. c. Record the wavelength of maximum emission (λ_max_em).

5. Determination of Quantum Yield (Optional): a. Measure the integrated fluorescence intensity and absorbance of the sample. b. Perform the same measurements on a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions. c. Calculate the relative quantum yield using the established comparative method.

Conclusion and Future Outlook

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one stands out as a foundational fluorophore with significant potential. Its robust photophysical properties, combined with a synthetically accessible reactive site, make it an invaluable component in the toolkit of chemical biologists, materials scientists, and drug discovery professionals. Future work will likely focus on incorporating this scaffold into more sophisticated molecular probes for multiplexed imaging, stimuli-responsive systems, and theranostic agents, further cementing the role of the 7-aminocoumarin core in cutting-edge scientific research.

References

-

Diwu, Z. et al. (2007). Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. Organic Letters. Available at: [Link]

-

Zhang, Y. et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances. Available at: [Link]

-

Gotor, R. et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Dyes and Pigments. Available at: [Link]

-

Konopka, M. et al. (2011). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. Available at: [Link]

-

Singh, S. et al. (2022). Synthesis of First Coumarin Fluorescent Dye for Actin Visualization. Bioconjugate Chemistry. Available at: [Link]

-

Laranjeira, T. et al. (2024). Flow-based bioconjugation of coumarin phosphatidylethanolamine probes: Optimised synthesis and membrane molecular dynamics studies. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

- Google Patents. (n.d.). EP3219712A1 - Coumarin dyes and conjugates thereof.

-

Wang, R. et al. (2024). Coumarin-Conjugated Macromolecular Probe for Sequential Stimuli-Mediated Activation. Bioconjugate Chemistry. Available at: [Link]

-

Wang, S. et al. (2023). Conjugating Coumarin with Tetraphenylethylene to Achieve Dual-State Emission for Reversible Mechanofluorochromism and Live Cell Imaging. Chemistry – A European Journal. Available at: [Link]

-

Vaskova, H. et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences. Available at: [Link]

-

PubChem. (n.d.). 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

-

ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available at: [Link]

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

IOSR Journal. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Available at: [Link]

-

SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]

Sources

- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Buy 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | 54711-38-5 [smolecule.com]

- 4. 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | C15H19NO3 | CID 747166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molcore.com [molcore.com]

- 6. B21938.22 [thermofisher.com]

- 7. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP3219712A1 - Coumarin dyes and conjugates thereof - Google Patents [patents.google.com]

- 9. Flow-based bioconjugation of coumarin phosphatidylethanolamine probes: Optimised synthesis and membrane molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coumarin-Conjugated Macromolecular Probe for Sequential Stimuli-Mediated Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conjugating Coumarin with Tetraphenylethylene to Achieve Dual-State Emission for Reversible Mechanofluorochromism and Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one derivatives and analogs

An In-depth Technical Guide to 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one Derivatives and Analogs for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, a key scaffold in the development of advanced molecular probes and pharmacologically active agents. We will delve into the synthesis, functionalization, and application of its derivatives, offering both theoretical understanding and practical, field-tested protocols for researchers, chemists, and drug development professionals.

Core Scaffold Overview: The 7-(diethylamino)coumarin Framework

The 7-(diethylamino)coumarin core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure, combined with the potent electron-donating diethylamino group at the 7-position, gives rise to strong intramolecular charge transfer (ICT) characteristics. This results in highly desirable photophysical properties, including strong absorption in the visible range, high fluorescence quantum yields, and significant solvatochromism.

The specific derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, serves as a versatile building block. The C-4 methyl group enhances photostability, while the C-3 hydroxymethyl group provides a crucial handle for synthetic modification, allowing for the attachment of various functional moieties to tune the molecule's properties for specific applications.

Synthesis and Functionalization Strategies

The primary route to this coumarin core is the von Pechmann condensation, a classic and reliable method for coumarin synthesis. This is followed by functionalization at the C-3 position.

General Synthesis Pathway

The synthesis is typically a two-step process:

-

von Pechmann Condensation: Reaction of 3-(diethylamino)phenol with a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, under acidic catalysis (e.g., sulfuric acid, Amberlyst-15) to form the coumarin ring.

-

Functionalization: The ester at the C-3 position is then reduced to the primary alcohol, yielding the target 3-(hydroxymethyl) derivative.

Below is a diagram illustrating this common synthetic workflow.

Caption: General synthetic workflow for the target coumarin scaffold.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate personal protective equipment.

Step 1: Synthesis of 7-(diethylamino)-3-ethoxycarbonyl-4-methyl-2H-chromen-2-one

-

To a stirred solution of 3-(diethylamino)phenol (1.65 g, 10 mmol) in absolute ethanol (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.

-

Add ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

A yellow precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain yellow crystals.

Step 2: Reduction to 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

-

Prepare a suspension of Lithium aluminum hydride (LiAlH₄) (0.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) under an inert atmosphere (e.g., Argon) and cool to 0 °C.

-

Dissolve the coumarin-ester from Step 1 (2.89 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction carefully by the dropwise addition of water (1 mL), followed by 15% NaOH solution (1 mL), and then water again (3 mL).

-

Filter the resulting aluminum salts and wash the solid with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel (eluent: 3:7 hexane:ethyl acetate) to yield the final product as a bright yellow solid.

Applications in Sensing and Imaging

The true power of this scaffold lies in the derivatization of the 3-hydroxymethyl group. By converting the -OH to an ether or ester linkage, a recognition moiety can be introduced. This forms the basis of a reaction-based fluorescent probe, where the cleavage of this linkage by a specific analyte restores the highly fluorescent parent molecule.

Principle of "Turn-On" Fluorescent Probes

Many derivatives function on a photoinduced electron transfer (PeT) quenching mechanism. The attached recognition group, when intact, can quench the fluorescence of the coumarin core. Upon reaction with the target analyte, the recognition group is cleaved, releasing the parent fluorophore and causing a significant increase in fluorescence intensity—a "turn-on" response.

Caption: Mechanism of a "turn-on" fluorescent probe.

Application Example: Detection of Hydrogen Peroxide (H₂O₂)

A common strategy for detecting reactive oxygen species (ROS) like H₂O₂ involves attaching a boronate ester to the 3-hydroxymethyl position. The boronate ester quenches the fluorescence. In the presence of H₂O₂, the C-B bond is oxidatively cleaved, releasing the highly fluorescent parent alcohol.

| Derivative | Target Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Fold-Change |

| 3-Boronate Ester | H₂O₂ | ~410 | ~450 (quenched) | < 0.05 | > 50-fold |

| 3-Hydroxymethyl (Parent) | - | ~415 | ~455 | > 0.60 | - |

Protocol: In Vitro Fluorescence Assay for H₂O₂ Detection

-

Stock Solutions: Prepare a 1 mM stock solution of the boronate-coumarin probe in DMSO. Prepare a 10 mM stock solution of H₂O₂ in deionized water.

-

Working Buffer: Prepare a phosphate-buffered saline (PBS) solution (10 mM, pH 7.4).

-

Assay Preparation: In a 96-well microplate, add the working buffer. Then, add the probe stock solution to achieve a final concentration of 10 µM.

-

Analyte Addition: Add varying concentrations of H₂O₂ (e.g., 0-100 µM final concentration) to the wells.

-

Incubation: Incubate the plate at 37 °C for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~415 nm and emission set to ~455 nm.

-

Data Analysis: Plot the fluorescence intensity against the H₂O₂ concentration to generate a dose-response curve.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for designing next-generation derivatives with optimized properties.

-

C-7 Position: The dialkylamino group is crucial. Increasing the alkyl chain length can enhance lipid solubility but may slightly decrease the quantum yield. Constraining the group in a julolidine ring system can increase rigidity and enhance fluorescence.

-

C-4 Position: The methyl group is important for photostability and preventing non-radiative decay pathways. Larger alkyl groups can be installed but may complicate synthesis.

-

C-3 Position: This is the primary site for functionalization. The choice of linker and recognition moiety directly dictates the probe's selectivity and reactivity. Electron-withdrawing groups attached here will generally blue-shift the spectra, while electron-donating groups will red-shift it.

Conclusion and Future Perspectives

The 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one scaffold is a cornerstone of modern chemical biology and diagnostics. Its robust synthesis, predictable photophysics, and versatile functional handle make it an ideal platform for developing sophisticated tools for sensing, imaging, and therapeutic applications. Future work will likely focus on creating derivatives with longer emission wavelengths (into the near-infrared range) to improve tissue penetration for in vivo imaging, and developing multi-analyte responsive probes for complex biological systems.

References

- This section would be populated with real, verifiable links to peer-reviewed articles and chemical databases based on the information synthesized. As this is a demonstration, placeholder references would be used here.

Navigating the Solubility Landscape of a Novel Coumarin Derivative: A Technical Guide for Researchers

An In-depth Guide to Understanding and Determining the Solubility of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of the fluorescent coumarin derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental methodologies necessary to determine and interpret its solubility profile. By leveraging an understanding of molecular structure, solvent properties, and established analytical techniques, researchers can effectively integrate this promising compound into a wide array of applications, from biological imaging to materials science.

Introduction: The Significance of Solubility in Scientific Innovation

The successful application of any chemical compound hinges on its ability to be effectively delivered and manipulated within a given system. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter that governs a compound's utility in drug discovery, materials science, and diagnostics. For fluorescent probes like 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, understanding their solubility in various organic solvents is paramount for formulating stable solutions for spectroscopic analysis, cellular assays, and incorporation into polymeric matrices.

This guide will delve into the theoretical underpinnings of solubility, explore the structural nuances of the target coumarin derivative that influence its solvent interactions, and provide a robust, step-by-step protocol for its experimental solubility determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one possesses several key functional groups that dictate its interactions with different organic solvents (Figure 1).

Figure 1: Chemical Structure of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Caption: Molecular structure highlighting key functional groups.

-

Coumarin Core: The fused aromatic and lactone ring system forms a relatively large, hydrophobic backbone. This core structure suggests good solubility in non-polar and moderately polar solvents that can engage in van der Waals interactions.

-

7-(diethylamino) Group: This electron-donating group significantly increases the polarity of the molecule and introduces a site for potential hydrogen bonding with protic solvents. The bulky ethyl groups can also influence crystal packing and, consequently, the energy required to dissolve the solid.

-

3-(hydroxymethyl) Group: The introduction of a hydroxyl group at the 3-position is a critical modification. This group can act as both a hydrogen bond donor and acceptor, which would be expected to increase solubility in polar, protic solvents such as alcohols. However, studies on other coumarin derivatives have shown that the addition of hydroxyl groups can sometimes decrease solubility in non-polar solvents[1].

-

4-methyl Group: This small, non-polar group has a minor influence on the overall solubility but contributes to the molecule's non-polar character.

Based on this structural analysis, it is hypothesized that 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one will exhibit a nuanced solubility profile, with good solubility in polar aprotic and protic organic solvents, and limited solubility in highly non-polar solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[2][3]. The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSP values of the solute and solvent indicates a higher likelihood of dissolution.

The HSP for a variety of solvents are readily available. While the experimental determination of a solute's HSP is more involved, the concept provides a powerful predictive tool for solvent screening.

Diagram 1: Hansen Solubility Parameter Concept

Caption: Relationship between HSP and solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method, coupled with UV-Vis spectrophotometry, is a widely accepted and robust technique for this purpose[4][5][6][7].

Materials and Equipment

-

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one (solid)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Experimental Workflow

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker within a thermostatically controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the subsequent concentration measurement.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of the coumarin derivative of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Polarity Index | Dielectric Constant (ε) | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) |

| Hexane | 0.1 | 1.88 | (14.9, 0.0, 0.0) | To be determined |

| Toluene | 2.4 | 2.38 | (18.0, 1.4, 2.0) | To be determined |

| Chloroform | 4.1 | 4.81 | (17.8, 3.1, 5.7) | To be determined |

| Ethyl Acetate | 4.4 | 6.02 | (15.8, 5.3, 7.2) | To be determined |

| Acetone | 5.1 | 20.7 | (15.5, 10.4, 7.0) | To be determined |

| Ethanol | 5.2 | 24.5 | (15.8, 8.8, 19.4) | To be determined |

| Acetonitrile | 5.8 | 37.5 | (15.3, 18.0, 6.1) | To be determined |

| Methanol | 6.6 | 32.7 | (14.7, 12.3, 22.3) | To be determined |

| DMSO | 7.2 | 46.7 | (18.4, 16.4, 10.2) | To be determined |

Note: Solvent property data are approximate and can vary with temperature and source. The solubility values are to be filled in upon experimental determination.

Interpreting the Results

The observed solubility trends should be analyzed in the context of the solute's molecular structure and the properties of the solvents.

-

Polarity: A general correlation between solvent polarity and the solubility of this polar coumarin derivative is expected. Solvents with higher polarity indices and dielectric constants are likely to be better solvents.

-

Hydrogen Bonding: The presence of the hydroxymethyl and diethylamino groups suggests that solvents capable of hydrogen bonding (protic solvents like ethanol and methanol) will be particularly effective at solvating the molecule.

-

Hansen Solubility Parameters: A more detailed analysis can be performed by plotting the solubility data in a 3D Hansen space. Solvents that cluster together and exhibit high solubility will define the "solubility sphere" of the coumarin derivative. This information can then be used to predict its solubility in other solvents or solvent blends.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for researchers to understand, predict, and experimentally determine the solubility of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one in a range of organic solvents. While direct quantitative data for this specific compound remains to be published, the principles and methodologies outlined here offer a robust framework for its characterization. A thorough understanding of its solubility profile is a critical first step in unlocking the full potential of this promising fluorescent molecule in diverse scientific and technological applications. Future work should focus on the experimental determination of its solubility in a wide array of solvents and the subsequent calculation of its Hansen Solubility Parameters to create a comprehensive and predictive solubility model.

References

-

Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry.

-

Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. ResearchGate.

-

Shake-Flask Solubility Assay. Enamine.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Shake Flask Method Summary. BioAssay Systems.

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. ResearchGate.

-

Coumarin 334 - Solubility of Things. Solubility of Things.

-

Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon. ResearchGate.

-

Hansen solubility parameter. Wikipedia.

-

Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ACS Publications.

-

Organic Fluorescent Dye-based Nanomaterials: Advances in the Rational Design for Imaging and Sensing Applications. National Institutes of Health.

-

7-Diethylamino-4-methylcoumarin | 91-44-1. Smolecule.

-

The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI.

-

Hydroxymethyl coumarin | C10H8O3. PubChem.

-

Spectrophotometric Determination of Coumarins Incorporated Into Nanoemulsions Containing Pterocaulon balansae Extract. ResearchGate.

-

Hansen Solubility Parameters. hansen-solubility.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

quantum yield of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

An In-Depth Technical Guide to the Quantum Yield Determination of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Abstract

7-aminocoumarins represent a cornerstone class of fluorophores, widely employed in biological imaging, sensing, and drug development due to their bright fluorescence and environmental sensitivity. The specific derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, is a promising candidate for applications requiring high photostability and functional handles for bioconjugation. A critical parameter governing its utility is the fluorescence quantum yield (Φf), the direct measure of its efficiency in converting absorbed photons into emitted fluorescence. This guide provides a comprehensive, first-principles approach to the accurate determination of the quantum yield of this compound. We will delve into the underlying photophysical principles, provide a detailed, field-proven experimental protocol using the comparative method, and discuss the critical factors that ensure data integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing novel or uncharacterized coumarin derivatives.

Introduction: The Significance of Quantum Yield in Fluorophore Characterization

The coumarin scaffold, particularly with a 7-amino substitution, is renowned for its strong intramolecular charge transfer (ICT) character.[1] Upon photoexcitation, an electron is promoted from the electron-donating diethylamino group to the electron-accepting lactone ring system. The efficiency of the subsequent radiative decay (fluorescence) versus non-radiative pathways (e.g., internal conversion, intersystem crossing) is quantified by the fluorescence quantum yield (Φf).[2] A high quantum yield is directly proportional to the brightness of a fluorophore, making it a primary selection criterion for high-sensitivity assays.[2]

The compound 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one possesses a key hydroxymethyl group at the 3-position, offering a reactive site for further chemical modification, while the core 7-(diethylamino)-4-methylcoumarin structure provides the essential fluorogenic properties.[3] Understanding its intrinsic quantum yield is paramount for predicting its performance as a fluorescent label or sensor.

Foundational Photophysics of 7-Aminocoumarins

The fluorescence properties of 7-(diethylamino)coumarins are exquisitely sensitive to their environment. This sensitivity stems from the significant difference in dipole moment between the ground state and the excited ICT state.[1]

-

Solvatochromism: As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This results in a bathochromic (red) shift in the emission spectrum.[4] This phenomenon underscores the necessity of determining quantum yield in the specific solvent system relevant to the intended application.

-

Twisted Intramolecular Charge Transfer (TICT): In highly polar or protic solvents, some aminocoumarins can form a non-fluorescent or weakly fluorescent TICT state, where the diethylamino group twists out of the plane of the coumarin ring.[5][6] This process provides an efficient non-radiative decay pathway, leading to fluorescence quenching and a lower quantum yield.[5] The structural rigidity of the coumarin scaffold generally limits this effect compared to more flexible dyes, but it remains a critical consideration.

The Comparative Method for Quantum Yield Determination

The most accessible and widely utilized method for determining the fluorescence quantum yield of a solution-based sample is the comparative method.[7][8] This technique involves comparing the fluorescence of the unknown sample to a well-characterized reference standard with a known quantum yield (Φst). The core principle is that if the standard and sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[9]

The governing equation for the relative quantum yield (Φx) is:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[2]

Where:

-

Φst is the quantum yield of the reference standard.

-

Gradx and Gradst are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the unknown sample (x) and the standard (st), respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard solutions. If the same solvent is used for both, this term cancels out (ηx²/ηst² = 1).[9]

This gradient-based approach, which uses multiple concentrations, is superior to a single-point calculation as it verifies the linearity of fluorescence with absorbance and enhances the accuracy of the measurement.[7][9]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high fidelity and reproducibility. The workflow is visualized in the diagram below.

Caption: Experimental workflow for relative quantum yield determination.

Instrumentation & Materials

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with spectral correction capabilities for both excitation and emission channels.

-

Quartz Cuvettes: 1 cm path length. Use the same cuvette for all measurements to ensure consistency.[9]

-

Spectroscopic Grade Solvents: Essential to avoid interference from fluorescent impurities.

-

Reference Standard: A compound with a well-documented and stable quantum yield. The choice of standard is critical. It should absorb at a similar excitation wavelength to the sample.[7]

-

Analyte: 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one.

Selection of a Reference Standard

The choice of standard dictates the accuracy of the measurement. The ideal standard absorbs in the same region as the sample, allowing the use of the same excitation wavelength and minimizing instrument-based errors.

| Reference Standard | Excitation (nm) | Emission (nm) | Solvent | Quantum Yield (Φst) |

| Quinine Sulfate | 350 | 450 | 0.1 M H₂SO₄ | 0.54 |

| Coumarin 1 | 373 | 450 | Ethanol | 0.73[2] |

| Coumarin 102 | 400 | 465 | Ethanol | 0.76[2] |

For 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, which is expected to absorb around 380-400 nm, Coumarin 1 or Coumarin 102 in ethanol would be an excellent choice, as they share the same core structure and solvent compatibility.

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a concentrated stock solution (e.g., 1 mM) of the reference standard and the test compound in the same spectroscopic grade solvent (e.g., ethanol).

-

From these stocks, prepare a series of 5-6 dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the selected excitation wavelength falls between 0.01 and 0.1.

-

Causality: Maintaining absorbance below 0.1 is crucial to prevent the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution, and to ensure a linear relationship between absorbance and fluorescence intensity.[9][10]

-

-

Absorbance Measurement:

-

Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and standard have significant absorbance, ideally near the sample's absorption maximum.

-

Record the absorbance of each diluted solution at λex.

-

-

Fluorescence Measurement:

-

Transfer the solutions to the spectrofluorometer.

-

Set the excitation wavelength to be identical to the one used for the absorbance measurements.

-

Record the corrected emission spectrum for each solution, ensuring the entire emission band is captured. It is critical that all instrument settings (e.g., slit widths, detector voltage) remain constant for all measurements of both the sample and the standard.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the reference standard and the test sample.

-

Perform a linear regression on both datasets. The slope of the resulting line is the gradient (Grad). The linearity of this plot (R² > 0.99) serves as a validation of the data quality.

-

Using the calculated gradients (Gradx and Gradst), the known quantum yield of the standard (Φst), and the refractive indices of the solvents (if different), calculate the quantum yield of the sample (Φx) using the equation provided in Section 3.

-

Caption: Logical flow of data for quantum yield calculation.

Trustworthiness & Validation: Key Considerations

-

Solvent Purity: Traces of fluorescent impurities in the solvent can dramatically alter results. Always use spectroscopic or HPLC grade solvents.

-

Cuvette Matching: Use the same high-quality quartz cuvette for all measurements, or ensure you are using a matched set.[9]

-

Spectral Correction: Ensure the spectrofluorometer's emission channel has been corrected for the wavelength-dependent sensitivity of the detector and optics. Uncorrected spectra will lead to significant errors.[11]

-